molecular formula C17H11Cl2NO2 B5762204 2,6-dichlorobenzyl 2-quinolinecarboxylate

2,6-dichlorobenzyl 2-quinolinecarboxylate

Cat. No. B5762204
M. Wt: 332.2 g/mol
InChI Key: WUVIQOQLRUNLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichlorobenzyl 2-quinolinecarboxylate (DCBQ) is a synthetic compound that has been widely used in scientific research for its diverse biochemical and physiological effects. DCBQ belongs to the family of quinolinecarboxylates, which are known to exhibit antimicrobial, antifungal, and antiviral properties. DCBQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzyl 2-quinolinecarboxylate is not fully understood. However, it is believed that 2,6-dichlorobenzyl 2-quinolinecarboxylate exerts its effects by inhibiting various enzymes and signaling pathways. In cancer cells, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been shown to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell proliferation and survival. In infectious disease research, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of retroviruses.
Biochemical and Physiological Effects:
2,6-dichlorobenzyl 2-quinolinecarboxylate has diverse biochemical and physiological effects. In cancer cells, 2,6-dichlorobenzyl 2-quinolinecarboxylate induces apoptosis by activating the caspase cascade, a series of proteases that are involved in programmed cell death. In addition, 2,6-dichlorobenzyl 2-quinolinecarboxylate inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. In infectious disease research, 2,6-dichlorobenzyl 2-quinolinecarboxylate inhibits viral replication by inhibiting reverse transcriptase activity. In addition, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2,6-dichlorobenzyl 2-quinolinecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. In addition, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for drug discovery research. However, 2,6-dichlorobenzyl 2-quinolinecarboxylate also has some limitations for lab experiments. It is a relatively toxic compound that requires careful handling and disposal. In addition, the mechanism of action of 2,6-dichlorobenzyl 2-quinolinecarboxylate is not fully understood, which limits its potential therapeutic applications.

Future Directions

There are several future directions for 2,6-dichlorobenzyl 2-quinolinecarboxylate research. In cancer research, 2,6-dichlorobenzyl 2-quinolinecarboxylate can be further studied for its potential therapeutic applications in combination with other anticancer drugs. In infectious disease research, 2,6-dichlorobenzyl 2-quinolinecarboxylate can be further studied for its potential therapeutic applications in combination with other antiviral drugs. In addition, the mechanism of action of 2,6-dichlorobenzyl 2-quinolinecarboxylate can be further elucidated to identify new therapeutic targets for drug discovery research.

Synthesis Methods

2,6-dichlorobenzyl 2-quinolinecarboxylate is synthesized by the reaction of 2,6-dichlorobenzyl chloride with 2-quinolinecarboxylic acid in the presence of a base catalyst. The reaction yields 2,6-dichlorobenzyl 2-quinolinecarboxylate as a white crystalline solid with a melting point of 218-220°C. The purity of 2,6-dichlorobenzyl 2-quinolinecarboxylate can be confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2,6-dichlorobenzyl 2-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. In cancer research, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,6-dichlorobenzyl 2-quinolinecarboxylate exerts its anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. In addition, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been shown to have anti-inflammatory and antiviral properties. In infectious disease research, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus.

properties

IUPAC Name

(2,6-dichlorophenyl)methyl quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c18-13-5-3-6-14(19)12(13)10-22-17(21)16-9-8-11-4-1-2-7-15(11)20-16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVIQOQLRUNLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dichlorophenyl)methyl quinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.